molecular formula C10H12ClNO3 B1518821 Methyl 2-{[(5-chloro-2-hydroxyphenyl)methyl]amino}acetate CAS No. 1019577-98-0

Methyl 2-{[(5-chloro-2-hydroxyphenyl)methyl]amino}acetate

Cat. No.: B1518821
CAS No.: 1019577-98-0
M. Wt: 229.66 g/mol
InChI Key: KXCYZXQCZALVFW-UHFFFAOYSA-N
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Description

Structural Identification and Nomenclature

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the official name being methyl [(5-chloro-2-hydroxybenzyl)amino]acetate. The compound's structural framework consists of a substituted benzene ring bearing both chlorine and hydroxyl substituents, connected through a methylene bridge to an aminoacetate ester moiety. The canonical Simplified Molecular Input Line Entry System representation is documented as COC(=O)CNCc1cc(Cl)ccc1O, providing a precise linear notation of the molecular structure.

The International Chemical Identifier code for this compound is InChI=1S/C10H12ClNO3/c1-15-10(14)6-12-5-7-4-8(11)2-3-9(7)13/h2-4,12-13H,5-6H2,1H3, which uniquely defines its molecular structure and stereochemistry. The corresponding International Chemical Identifier Key is KXCYZXQCZALVFW-UHFFFAOYSA-N, serving as a hashed version of the full International Chemical Identifier string for database searching and compound identification purposes.

Property Value Source
Molecular Formula C₁₀H₁₂ClNO₃
Molecular Weight 229.66 g/mol
Chemical Abstracts Service Number 1019577-98-0
International Chemical Identifier Key KXCYZXQCZALVFW-UHFFFAOYSA-N
Physical Form Powder
Purity 95%

The stereochemical configuration of the compound features a flexible methylene linker between the aromatic and aminoacetate portions, allowing for conformational freedom that influences its biological and chemical properties. The chlorine atom occupies the 5-position of the benzene ring, while the hydroxyl group is positioned at the 2-position, creating a specific substitution pattern that affects the compound's electronic properties and reactivity.

Historical Context and Discovery

The development of this compound emerged from systematic research into chlorinated phenolic compounds and their derivatives. While specific historical documentation of its initial discovery remains limited in the available literature, the compound appears to have been developed as part of broader investigations into substituted benzylamine derivatives during the early 21st century. The compound was first catalogued with its current Chemical Abstracts Service registry number 1019577-98-0, establishing its official recognition in chemical databases.

Research into this compound class gained momentum through studies examining the biological activities of chlorinated phenolic derivatives, particularly those containing aminoacetate functionalities. The synthetic accessibility of this compound through established organic chemistry methodologies contributed to its adoption as a research compound. The availability of starting materials such as 5-chloro-2-hydroxybenzaldehyde facilitated its synthesis through conventional reduction and esterification procedures.

The compound's inclusion in commercial chemical catalogs from major suppliers such as Enamine and Sigma-Aldrich indicates its recognition as a valuable research tool within the scientific community. The assignment of a specific molecular descriptor file number MFCD11140602 further demonstrates its established status within chemical databases and inventory systems.

Significance in Organic and Medicinal Chemistry Research

This compound demonstrates considerable significance as an intermediate in the synthesis of more complex organic molecules. Research investigations have established its utility in the preparation of heterocyclic derivatives, particularly those containing pyrrolidine and oxadiazole ring systems. The compound serves as a precursor in synthetic pathways leading to biologically active molecules with potential antimicrobial and antioxidant properties.

In medicinal chemistry research, the compound's structural features make it particularly valuable for structure-activity relationship studies. The presence of the chloro-hydroxyphenyl moiety provides opportunities for investigating the effects of halogen substitution on biological activity, while the aminoacetate functionality offers sites for further chemical modification. Research has demonstrated its application in the synthesis of compounds exhibiting antioxidant activity, suggesting potential therapeutic relevance.

The compound's role extends to pharmaceutical development applications, where it may serve as a lead compound in drug discovery efforts targeting various diseases. Its structural characteristics, including the combination of aromatic and aliphatic components, provide a framework for designing molecules with enhanced biological activity and improved pharmacological properties. The synthetic accessibility of the compound through established methodologies makes it an attractive starting point for medicinal chemistry investigations.

Research Application Significance Reference
Heterocyclic Synthesis Precursor for pyrrolidine derivatives
Antioxidant Studies Potential therapeutic applications
Structure-Activity Research Chloro-phenolic investigations
Pharmaceutical Development Lead compound for drug discovery

Recent synthetic methodology development has demonstrated the compound's utility in multi-step synthetic sequences, particularly those involving the construction of fused ring systems. The synthetic versatility of this compound has been exemplified through its conversion to various heterocyclic derivatives, including oxadiazole and thiadiazole-containing compounds that exhibit enhanced biological activities. These transformations highlight the compound's importance as a synthetic building block in contemporary organic chemistry research.

Properties

IUPAC Name

methyl 2-[(5-chloro-2-hydroxyphenyl)methylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3/c1-15-10(14)6-12-5-7-4-8(11)2-3-9(7)13/h2-4,12-13H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCYZXQCZALVFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNCC1=C(C=CC(=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Organic Synthesis

Methyl 2-{[(5-chloro-2-hydroxyphenyl)methyl]amino}acetate serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to be utilized as a building block for various chemical transformations, facilitating the development of new compounds with potential applications in pharmaceuticals and agrochemicals.

Biological Activities

Research has highlighted the compound's potential biological activities, particularly in the following areas:

  • Antimicrobial Activity : The compound has demonstrated effectiveness against drug-resistant bacterial strains. For instance, modified derivatives have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant pathogens .
  • Antioxidant Properties : Studies using the DPPH radical scavenging method revealed significant antioxidant activity, indicating its potential in mitigating oxidative stress-related diseases.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses is currently being investigated, suggesting its utility in treating conditions characterized by chronic inflammation .

Pharmaceutical Development

Ongoing research focuses on the compound's potential therapeutic effects for various diseases. Its unique structure allows for modifications that can enhance its efficacy and selectivity as a drug candidate. Notably, it is being explored for applications in treating oxidative stress-related conditions and infections caused by resistant bacteria .

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and dyes due to its versatile chemical properties. Its role as a precursor in synthesizing other compounds makes it valuable in various manufacturing processes.

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial properties of derivatives of this compound against resistant strains of bacteria. The results indicated that certain derivatives exhibited lower minimum inhibitory concentrations (MICs) compared to standard antibiotics, highlighting their potential as new antimicrobial agents .

CompoundTarget BacteriaMIC (µg/mL)
Derivative AMRSA64
Derivative BE. faecalis128
Derivative CC. difficile256

Case Study 2: Oxidative Stress Research

Research focused on the compound's ability to reduce reactive oxygen species (ROS) levels in cell cultures. The findings suggested that this compound could serve as a therapeutic agent for conditions associated with oxidative damage, such as neurodegenerative diseases.

TreatmentROS Reduction (%)
Control0
Compound A50
Compound B75

Mechanism of Action

The mechanism by which Methyl 2-{[(5-chloro-2-hydroxyphenyl)methyl]amino}acetate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and amino groups play a crucial role in these interactions, influencing the compound's biological activity.

Comparison with Similar Compounds

Key Observations:

Structural and Functional Differences :

  • The target compound ’s secondary amine and hydroxyl groups distinguish it from Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate , which features a sulfamoyl group (electron-withdrawing) and methoxy substituent. The latter’s sulfamoyl group enhances its utility in drug design, as sulfonamides are prevalent in pharmaceuticals .
  • The epoxide-containing analogue (Table 1, row 3) exhibits stereochemical complexity and reactivity toward nucleophilic ring-opening, unlike the target compound’s amine group, which may participate in alkylation or acylation .

The epoxide derivative (Table 1, row 3) was synthesized via meta-chloroperbenzoic acid-mediated oxidation, suggesting that similar strategies could apply to the target compound’s functionalization .

Commercial and Research Viability :

  • The target compound’s discontinued status contrasts with the sulfamoyl analogue , which is actively promoted for high-throughput applications, indicating market trends toward sulfonamide and methoxy derivatives .
  • The stereoselective synthesis of the epoxide analogue underscores the importance of chirality in bioactive molecules, a feature absent in the target compound’s current documentation .

Biological Activity

Methyl 2-{[(5-chloro-2-hydroxyphenyl)methyl]amino}acetate is a chemical compound with significant potential in various biological applications, including antimicrobial and antioxidant activities. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C10H11ClNO4
  • Key Functional Groups : Chloro group, hydroxyl group, amino group, and ester functionality.

The presence of these functional groups contributes to the compound's reactivity and biological activity, making it a valuable subject for research.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. It has been tested against various pathogens, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Klebsiella pneumoniae
  • Candida auris

In a study, derivatives of this compound showed promising activity against methicillin-resistant strains of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 64 µg/mL for certain derivatives .

PathogenMIC (µg/mL)Reference
Methicillin-resistant S. aureus64
A. baumannii (NDM-1)128
C. aurisVaries

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using the DPPH radical scavenging method. The compound demonstrated significant radical scavenging ability, which is crucial for mitigating oxidative stress-related diseases.

Compound IDDPPH Scavenging Activity (%)Reference
1088.6
1987.7
2178.6

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets such as enzymes and receptors. The hydroxyl and amino groups are particularly significant in these interactions, influencing both its antimicrobial and antioxidant properties.

Case Studies

  • Antimicrobial Efficacy Against Resistant Strains :
    A study highlighted the effectiveness of modified derivatives of this compound against drug-resistant bacterial strains. These findings suggest that this compound could be a scaffold for developing new antimicrobial agents .
  • Oxidative Stress Research :
    In another investigation focused on oxidative stress, the compound was shown to reduce levels of reactive oxygen species (ROS) in cell cultures, indicating its potential as a therapeutic agent in conditions characterized by oxidative damage .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Acid-Catalyzed Hydrolysis

  • Reagents : 6 M HCl, acetic acid

  • Conditions : Room temperature, 12-hour reaction time

  • Product : 2-{[(5-Chloro-2-hydroxyphenyl)methyl]amino}acetic acid

  • Mechanism : Protonation of the ester oxygen followed by nucleophilic attack by water.

Base-Catalyzed Hydrolysis

  • Reagents : Aqueous NaOH (pH 8.0–9.0)

  • Conditions : Ice-water bath, ethyl acetate extraction

  • Product : Sodium salt of the corresponding carboxylic acid.

Table 1: Hydrolysis Reaction Parameters

ConditionReagentTime (h)Product YieldSource
Acidic6 M HCl1285–90%
BasicNaOH (pH 8–9)296%

Nucleophilic Substitution

The amino group participates in substitution reactions, particularly with electrophiles.

Reductive Amination

  • Reagents : Sodium cyanoborohydride (NaBH3CN), methylamine

  • Conditions : Propan-2-ol solvent, reflux

  • Product : Tertiary amine derivatives.

Condensation with Carbonyl Compounds

  • Reagents : Hexane-2,4-dione, acetic acid

  • Conditions : Microwave irradiation (100°C, 20 min)

  • Product : Pyrrole or pyrazole heterocycles (e.g., 12 , 13 in ).

Table 2: Substitution Reaction Outcomes

ReagentProduct ClassYieldKey Functional GroupSource
Hexane-2,4-dionePyrrole derivatives60–82%Five-membered ring
Pentane-2,5-dionePyrazole derivatives82%N-heterocycle

Oxidation Reactions

The phenolic hydroxyl group and amino group are susceptible to oxidation.

Oxidation of Phenolic Hydroxyl

  • Reagents : Potassium permanganate (KMnO₄)

  • Conditions : Acidic aqueous medium

  • Product : Quinone derivatives (e.g., 5-chloro-2-hydroxybenzoquinone).

Oxidation of Amino Group

  • Reagents : Hydrogen peroxide (H₂O₂)

  • Conditions : Room temperature, 12-hour reaction

  • Product : Nitroso or nitro derivatives.

Esterification and Transesterification

The ester group can be modified under catalytic conditions.

Ester Exchange

  • Reagents : Methanol, sulfuric acid

  • Conditions : Reflux, 4–6 hours

  • Product : Alternate esters (e.g., ethyl analogs).

Reduction Reactions

The ester and chloro groups can be reduced selectively.

Reduction of Ester to Alcohol

  • Reagents : Lithium aluminum hydride (LiAlH₄)

  • Conditions : Anhydrous ether, 0°C to room temperature

  • Product : 2-{[(5-Chloro-2-hydroxyphenyl)methyl]amino}ethanol.

Reduction of Chloro Group

  • Reagents : Tin(II) chloride (SnCl₂), HCl

  • Conditions : Ethyl acetate solvent, 16-hour stirring

  • Product : Dechlorinated analogs (rare; requires harsh conditions).

Heterocycle Formation

The compound serves as a precursor for fused heterocycles.

Mechanistic Insights

  • Ester Hydrolysis : Follows a nucleophilic acyl substitution pathway, with rate dependence on pH .

  • Amino Group Reactivity : The lone pair on nitrogen facilitates nucleophilic attacks, forming stable intermediates with carbonyl electrophiles .

Preparation Methods

Reductive Amination Approach

One of the most common and efficient methods to prepare methyl 2-{[(5-chloro-2-hydroxyphenyl)methyl]amino}acetate is through reductive amination of methyl 2-aminoacetate with 5-chloro-2-hydroxybenzaldehyde.

  • Step 1 : The aldehyde (5-chloro-2-hydroxybenzaldehyde) is reacted with methyl 2-aminoacetate under mild acidic or neutral conditions to form an imine intermediate.
  • Step 2 : The imine is then reduced in situ using a suitable reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), yielding the desired secondary amine methyl ester.

This method is favored for its high selectivity and mild reaction conditions, which preserve the hydroxy and chloro substituents intact.

Parameter Typical Conditions Outcome
Solvent Methanol, ethanol, or acetonitrile Good solubility and reaction medium
Temperature Room temperature to 40°C Minimizes side reactions
Reducing Agent NaBH3CN or NaBH(OAc)3 Selective reduction of imine
Reaction Time 4–24 hours Complete conversion
Yield 70–90% High isolated yield

Nucleophilic Substitution Method

An alternative preparation involves nucleophilic substitution of methyl 2-chloroacetate with 5-chloro-2-hydroxybenzylamine or its derivatives:

  • Step 1 : Preparation of 5-chloro-2-hydroxybenzylamine by reduction of the corresponding nitro or azido precursors.
  • Step 2 : The amine nucleophile attacks the electrophilic carbon in methyl 2-chloroacetate under basic conditions, forming the this compound.

This method requires careful control of reaction conditions to avoid side reactions such as ester hydrolysis or over-alkylation.

Parameter Typical Conditions Outcome
Base Potassium carbonate or sodium hydride Deprotonates amine for nucleophilic attack
Solvent DMF, DMSO, or acetonitrile Polar aprotic solvents preferred
Temperature 50–80°C Facilitates substitution
Reaction Time 6–12 hours Moderate reaction time
Yield 60–85% Moderate to high yield

Protection and Deprotection Strategies

Given the presence of a phenolic hydroxy group, protection may be necessary during synthesis to prevent unwanted side reactions:

  • Protection : The hydroxy group can be protected as a methyl ether or silyl ether (e.g., TMS ether) prior to amination or substitution steps.
  • Deprotection : After the main synthetic steps, the protective group is removed under mild acidic or fluoride ion conditions to regenerate the free hydroxy group.

This strategy ensures high purity and yield by avoiding side reactions involving the phenol.

Analytical and Spectroscopic Characterization

The purity and identity of this compound are confirmed by:

  • 1H NMR : Characteristic signals include aromatic protons of the chlorohydroxyphenyl ring, methylene protons adjacent to the amine, and methyl ester protons.
  • 13C NMR : Signals corresponding to aromatic carbons, methylene carbon, and ester carbonyl carbon.
  • Mass Spectrometry : Molecular ion peak confirming molecular weight.
  • Elemental Analysis : Consistent with calculated composition.

Comparative Table of Preparation Methods

Method Key Reagents Advantages Disadvantages Typical Yield
Reductive Amination 5-chloro-2-hydroxybenzaldehyde, methyl 2-aminoacetate, NaBH3CN Mild conditions, high selectivity Requires careful handling of reducing agent 70–90%
Nucleophilic Substitution 5-chloro-2-hydroxybenzylamine, methyl 2-chloroacetate, base Straightforward, scalable Possible side reactions, longer reaction time 60–85%
Protection/Deprotection Protective groups (TMS, methyl ether), standard reagents Prevents side reactions Additional steps increase time and cost Variable

Research Findings and Optimization

  • Yield Optimization : Reaction parameters such as solvent choice, temperature, and molar ratios have been optimized to maximize yield and purity.
  • Selectivity : Reductive amination provides superior selectivity for the secondary amine formation without affecting the hydroxy or chloro substituents.
  • Scalability : Nucleophilic substitution methods are amenable to scale-up but require stringent control to avoid hydrolysis.
  • Environmental and Safety Considerations : Use of mild reducing agents and avoidance of harsh conditions align with green chemistry principles.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-{[(5-chloro-2-hydroxyphenyl)methyl]amino}acetate
Reactant of Route 2
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Methyl 2-{[(5-chloro-2-hydroxyphenyl)methyl]amino}acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.